[(4-tert-Butylphenyl)methyl](prop-2-en-1-yl)amine hydrochloride
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Overview
Description
(4-tert-Butylphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C14H22ClN and a molecular weight of 239.78 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)methylamine hydrochloride typically involves the reaction of 4-tert-butylbenzyl chloride with allylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
(4-tert-Butylphenyl)methylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-tert-Butylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate neurotransmitter release by binding to receptors or enzymes involved in neurotransmission . This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
(4-tert-Butylphenyl)methylamine hydrochloride can be compared with other similar compounds such as:
- [(4-tert-Butylphenyl)methyl]amine hydrochloride
- (4-tert-Butylphenyl)methylamine
- (4-tert-Butylphenyl)methylamine hydrobromide
These compounds share structural similarities but differ in their functional groups or counterions, which can influence their reactivity and applications .
Conclusion
(4-tert-Butylphenyl)methylamine hydrochloride is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of study for researchers in chemistry
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-5-10-15-11-12-6-8-13(9-7-12)14(2,3)4;/h5-9,15H,1,10-11H2,2-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIASKCEJMUKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCC=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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